molecular formula C15H19N3O2 B14632259 N-Butyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 55228-20-1

N-Butyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B14632259
CAS No.: 55228-20-1
M. Wt: 273.33 g/mol
InChI Key: GRPMXOJKVJNSMD-UHFFFAOYSA-N
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Description

N-Butyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide ( 55228-20-1) is a pyrazole amide derivative with significant research value in the field of agricultural chemistry, particularly in the development of novel insect growth regulators. Its core structure is designed to function as a non-steroidal ecdysone agonist targeting the EcR/USP receptor complex in insects . Binding to this receptor induces premature and lethal molting in lepidopteran pests, mimicking the action of the natural insect molting hormone 20-hydroxyecdysone . This mechanism offers a selective approach to pest control with a favorable environmental profile. This compound is part of a class of substituted pyrazole amides that have shown excellent insecticidal activities in biological assays . The methoxy and phenyl substituents on the pyrazole core are key structural features that contribute to its bioactivity and binding affinity to the EcR receptor . With a molecular formula of C15H19N3O2 and a molecular weight of 273.33, it is supplied for research applications . WARNING: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

55228-20-1

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

N-butyl-5-methoxy-1-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C15H19N3O2/c1-3-4-10-16-15(19)13-11-14(20-2)18(17-13)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,16,19)

InChI Key

GRPMXOJKVJNSMD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=NN(C(=C1)OC)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Pyrazole Derivatives

Compound Name Substituent (Position) Functional Group Key Properties/Effects
N-Butyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide 5-OCH₃, N-butyl carboxamide Carboxamide (CONHR) High lipophilicity (butyl chain); moderate solubility (methoxy)
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 4-OCH₃ (aryl) Carboximidamide (C(=NH)NHR) Enhanced hydrogen bonding; potential antimicrobial activity
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 3-NO₂ (aryl) Carboximidamide Electron-withdrawing nitro group; increased reactivity
N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide Benzyl (carboxamide) Hydroxycarboxamide Steric bulk (benzyl); potential for radical scavenging

Key Observations :

  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility but may reduce binding affinity to hydrophobic targets .
  • Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance electrophilicity and reactivity, often correlating with higher biological activity but lower solubility .
  • Carboxamide vs.
  • Alkyl vs. Aryl Carboxamide Substituents : Butyl chains (as in the main compound) increase logP values, favoring passive diffusion, whereas benzyl groups introduce steric hindrance that may affect receptor binding .

Q & A

Basic: What are the established synthetic routes for N-butyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide, and what key intermediates are involved?

Answer:
The synthesis typically involves a multi-step process starting with the formation of the pyrazole core. A common approach includes:

Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or α,β-unsaturated ketones to form the pyrazole ring. For example, 1,3-dipolar cycloaddition reactions using substituted hydrazines and diketones .

Functionalization : Introducing the methoxy group at the 5-position via nucleophilic substitution or oxidation-reduction sequences.

Amidation : Coupling the pyrazole-3-carboxylic acid intermediate with n-butylamine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
Key intermediates include 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid and its activated esters (e.g., acyl chlorides).

Advanced: How can researchers optimize reaction yields for the amidation step in pyrazole-3-carboxamide synthesis?

Answer:
Yield optimization requires systematic parameter screening:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict moisture control.
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) as a catalyst improves acylation efficiency .
  • Temperature Control : Reactions performed at 0–5°C minimize side reactions (e.g., racemization), while gradual warming to room temperature ensures completion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates the product. Reported yields range from 60–85%, depending on substituent steric effects .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Confirms substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–7.8 ppm).
    • ¹³C NMR : Identifies carbonyl carbons (δ 165–170 ppm) and quaternary carbons .
  • IR : Strong absorbance at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group).
  • Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .

Advanced: How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

Answer:

  • Dynamic Effects : Rotameric splitting in NMR may arise from restricted rotation of the N-butyl group. Variable-temperature NMR (e.g., 25–80°C) can coalesce split signals .
  • Impurity Analysis : LC-MS or 2D NMR (COSY, HSQC) identifies byproducts from incomplete coupling or hydrolysis.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereoelectronic effects. For example, torsion angles between the pyrazole ring and phenyl group are typically 10–15° .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Answer:

  • Enzyme Inhibition : Kinase or phosphatase inhibition assays (e.g., fluorescence-based ADP-Glo™ assays) with IC₅₀ determination.
  • Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor Binding : Radioligand displacement studies (e.g., CB1/CB2 cannabinoid receptors) using tritiated analogs .

Advanced: How can molecular docking studies guide the design of pyrazole-3-carboxamide analogs with enhanced target affinity?

Answer:

  • Ligand Preparation : Generate 3D conformers using software (e.g., OpenBabel) and optimize geometries with DFT (B3LYP/6-31G*).
  • Target Selection : Dock into active sites of crystallized proteins (e.g., PDB: 5TGZ for kinases) using AutoDock Vina or Schrödinger Glide.
  • Key Interactions : Favor hydrogen bonds with backbone amides (e.g., pyrazole N1 with Lys residue) and hydrophobic contacts with n-butyl/methoxy groups .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine scoring functions.

Basic: What are the stability profiles of this compound under various storage conditions?

Answer:

  • Solid State : Stable at −20°C under argon for >12 months. Degradation (e.g., hydrolysis) occurs at >40°C or high humidity.
  • Solution : In DMSO, stability decreases after 1 week; use fresh aliquots for assays.
  • Light Sensitivity : UV-Vis studies show no significant photodegradation under standard lab lighting .

Advanced: How do substituent modifications (e.g., methoxy vs. ethoxy) impact the compound’s electronic properties and bioactivity?

Answer:

  • Electronic Effects : Methoxy groups enhance electron density on the pyrazole ring (Hammett σₚ = −0.27), increasing resonance stabilization. Ethoxy substituents introduce steric bulk, reducing binding pocket access .
  • Bioactivity : Methoxy analogs show higher CB1 receptor affinity (Kᵢ = 12 nM) compared to ethoxy (Kᵢ = 45 nM) due to optimal van der Waals contacts .
  • Computational Modeling : Frontier molecular orbital (FMO) analysis correlates HOMO-LUMO gaps with inhibitory potency .

Basic: What crystallographic data are available for structural analogs, and how can they inform salt/cocrystal formation?

Answer:

  • Unit Cell Parameters : Monoclinic systems (e.g., space group P2₁/n) with Z = 4 are common. For example, a = 10.07 Å, b = 5.14 Å, c = 40.99 Å .
  • Hydrogen Bonding : Carboxamide NH forms strong H-bonds with carboxylate acceptors (2.8–3.0 Å). Cocrystals with succinic acid improve solubility .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Answer:

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression.
  • Design of Experiments (DoE) : Optimize parameters (stoichiometry, mixing rate) via response surface methodology.
  • Quality Control : UPLC-PDA (95% purity threshold) and Karl Fischer titration (<0.1% water) ensure consistency .

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